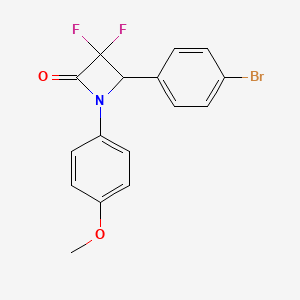

4-(4-Bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrF2NO2/c1-22-13-8-6-12(7-9-13)20-14(16(18,19)15(20)21)10-2-4-11(17)5-3-10/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXNFGYTXAFZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:

Formation of Schiff’s Base: The reaction begins with the condensation of 4-bromoaniline and 4-methoxybenzaldehyde in the presence of a catalyst such as glacial acetic acid to form a Schiff’s base.

Cyclization: The Schiff’s base is then subjected to cyclization using chloroacetyl chloride and triethylamine to form the azetidinone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Utilizing batch reactors for the initial formation of Schiff’s base and subsequent cyclization.

Continuous Flow Reactors: Employing continuous flow reactors for the fluorination step to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The azetidinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Formation of substituted azetidinones.

Oxidation: Formation of oxides or ketones.

Reduction: Formation of amines.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-(4-Bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one has several scientific research applications:

Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical research.

Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one involves:

Molecular Targets: The compound targets specific enzymes or receptors in biological systems, inhibiting their activity or modulating their function.

Pathways Involved: It may interfere with signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Spectroscopic Trends

- C=O Stretch : All compounds show IR peaks at 1769–1778 cm⁻¹ , consistent with β-lactam carbonyls .

- ¹⁹F NMR : Difluoro analogs exhibit two distinct fluorine signals near -110 to -120 ppm , whereas trifluoromethyl derivatives show a singlet near -60 ppm .

Key Research Findings

Halogen Effects : Bromine at C-4 enhances lipophilicity and target binding (e.g., tubulin), while fluorine at C-3 improves metabolic stability .

Substituent Flexibility : 4-Methoxyphenyl at N-1 balances solubility and activity, whereas bulkier groups (e.g., 3,4,5-trimethoxyphenyl) improve potency but reduce synthetic yields .

Biological Performance : Difluoro derivatives generally outperform chloro analogs in anticancer screens, but chloro compounds show broader antimicrobial utility .

Biological Activity

The compound 4-(4-Bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one is a member of the azetidine class, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a complex structure with two distinct aromatic rings and difluoro substitution, which may influence its interaction with biological targets. The bromine and methoxy groups are expected to enhance lipophilicity and modulate the compound's reactivity.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 4-(4-Bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one exhibit significant antimicrobial properties. For instance, studies have shown that related bromophenyl compounds demonstrate potent antifungal activity against Candida albicans, suggesting a potential mechanism involving disruption of the cell membrane integrity through interaction with membrane components .

Cytotoxicity

Cytotoxicity studies reveal that azetidine derivatives can inhibit various human tumor cell lines. For example, compounds with similar structural frameworks have shown promising results in inhibiting cell proliferation in cancer models. The presence of electron-withdrawing groups like bromine and fluorine is hypothesized to enhance the cytotoxic effects by increasing the electron deficiency of the aromatic systems, facilitating interaction with nucleophilic sites in cellular targets.

The mechanisms underlying the biological activity of 4-(4-Bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one may involve:

- Membrane Disruption : Similar compounds have been shown to disrupt fungal cell membranes, leading to cell death.

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in metabolic pathways, potentially affecting cancer cell survival and proliferation.

Case Studies

Several studies have reported on the biological effects of related compounds:

- Antifungal Activity : A study demonstrated that a related compound exhibited significant antifungal properties against Candida albicans, with mechanisms involving membrane integrity disruption .

- Anticancer Properties : In vitro assays on human cancer cell lines indicated that azetidine derivatives possess cytotoxic effects, with IC50 values suggesting potent activity against specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.